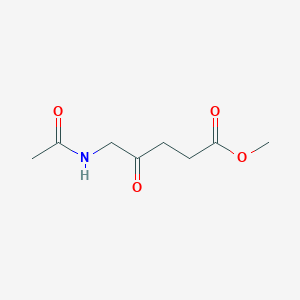
METHYL 5-ACETYLAMINOLEVULINATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-acetylaminolevulinate is a chemical compound with the molecular formula C8H13NO4 and a molecular weight of 187.19 g/mol . It is a derivative of aminolevulinic acid and is used primarily in research settings. This compound is known for its role in photodynamic therapy, where it acts as a photosensitizer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 5-acetylaminolevulinate can be synthesized through the acetylation of methyl 5-aminolevulinate. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale acetylation reactions similar to those used in laboratory settings. The process would likely involve the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-acetylaminolevulinate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the acetyl group back to an amine group.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can regenerate the amine group.
Wissenschaftliche Forschungsanwendungen
Methyl 5-acetylaminolevulinate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other chemical compounds.
Biology: The compound is studied for its role in cellular processes and its effects on biological systems.
Medicine: It is used in photodynamic therapy for treating certain skin conditions, such as actinic keratosis.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
Methyl 5-acetylaminolevulinate acts as a photosensitizer in photodynamic therapy. Upon topical application, it is metabolized to protoporphyrin IX, a photoactive compound that accumulates in the treated skin lesions. When exposed to light of a specific wavelength, protoporphyrin IX generates reactive oxygen species that cause damage to cellular components, particularly the mitochondria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl aminolevulinate: Similar in structure but lacks the acetyl group.
5-Aminolevulinic acid: The parent compound, which lacks both the methyl and acetyl groups.
Uniqueness
Methyl 5-acetylaminolevulinate is unique due to its acetyl group, which imparts different chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific applications, such as photodynamic therapy, where its metabolic conversion to protoporphyrin IX is crucial .
Eigenschaften
CAS-Nummer |
93393-93-2 |
|---|---|
Molekularformel |
C8H13NO4 |
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
methyl 5-acetamido-4-oxopentanoate |
InChI |
InChI=1S/C8H13NO4/c1-6(10)9-5-7(11)3-4-8(12)13-2/h3-5H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
ODTLWRJIPVEESK-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC(=O)CCC(=O)OC |
Kanonische SMILES |
CC(=O)NCC(=O)CCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















